1,5,9-Trimethylcyclododeca-1,5,9-triene
Description
Significance of Macrocyclic Olefins in Chemical Research
Macrocyclic olefins, which are compounds containing a large ring of carbon atoms and at least one carbon-carbon double bond, are of considerable interest in chemical research. nih.govbritannica.com Their unique structures are found in a variety of biologically active natural products. nih.gov The synthesis of macrocycles can be challenging, and methods like ring-closing olefin metathesis (RCM) have become powerful tools for their construction. acs.org
These large ring structures are not just synthetic curiosities; they are crucial building blocks in the chemical industry. vedantu.com For example, the cyclotrimerization of butadiene to produce 1,5,9-cyclododecatriene (B1592173) is a cornerstone process for accessing medium-ring compounds. acs.org These compounds serve as precursors for polymers like Nylon-12, as well as for macrocyclic musks used in fragrances, and for agrochemicals. researchgate.netacs.orgresearchgate.net The reactivity of the double bonds within the macrocycle allows for a wide range of chemical transformations, making them versatile intermediates for producing specialty chemicals. wikipedia.org
Structural Distinctiveness of 1,5,9-Trimethylcyclododeca-1,5,9-triene within Cyclic Hydrocarbons
This compound (TMCDT) is structurally defined by its 12-membered carbocyclic frame, which provides significant conformational flexibility. The presence of three trisubstituted double bonds at the 1, 5, and 9 positions, along with three methyl groups at the same positions, distinguishes it from its parent compound, 1,5,9-cyclododecatriene (CDT).
The parent compound, CDT, is produced through the cyclotrimerization of butadiene, a process catalyzed by titanium tetrachloride and an organoaluminum co-catalyst. acs.orgwikipedia.org This industrial process yields a mixture of isomers, with the (1Z,5E,9E)-isomer (or cis,trans,trans) being the most prominent and commercially important. acs.orgwikipedia.org The chemistry of TMCDT is an extension of the well-established field of CDT, with the methyl groups adding another layer of structural complexity and influencing the molecule's reactivity and physical properties.
The geometry of the double bonds in the cyclododecatriene ring system gives rise to multiple stereoisomers. For the parent 1,5,9-cyclododecatriene, four isomers are known: (1E,5E,9E)-CDT (all-trans), (1Z,5Z,9Z)-CDT (all-cis), (1Z,5E,9E)-CDT (cis,trans,trans), and (1Z,1Z,5E)-CDT (cis,cis,trans). acs.orgwikipedia.org
Similarly, this compound can exist as several geometric isomers depending on the configuration (E or Z) around each of the three double bonds. The most commonly discussed isomers include the all-trans and all-cis configurations.
(1E,5E,9E)-1,5,9-Trimethylcyclododeca-1,5,9-triene : In this isomer, all three methyl groups and the longest continuous chain segments are on opposite sides of the double bonds. chemspider.com This configuration is often referred to as the all-trans isomer.
(1Z,5Z,9Z)-1,5,9-Trimethylcyclododeca-1,5,9-triene : This isomer has all three methyl groups and the longest continuous chain segments on the same side of the double bonds, leading to the all-cis configuration.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₄ | lookchem.comnih.gov |
| Molecular Weight | 204.35 g/mol | nih.gov |
| Boiling Point | 294.3°C at 760 mmHg | lookchem.com |
| Density | 0.828 g/cm³ | lookchem.com |
| Flash Point | 119°C | lookchem.com |
| CAS Number | 21064-19-7 | lookchem.comsielc.com |
Overview of Key Research Avenues
Research involving this compound primarily explores its utility as a versatile chemical intermediate. The reactive double bonds are key to its synthetic applications, allowing for various transformations.
Key research areas include:
Epoxidation: The reaction of TMCDT with epoxidizing agents like peracetic acid yields epoxy derivatives such as 1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene. google.com These epoxides are valuable intermediates themselves. The epoxidation of the parent compound, CDT, is also a well-studied process for producing precursors for polymers and other materials. mdpi.commdpi.com
Synthesis of Ketones and Alcohols: TMCDT can be converted into cyclic ketones and alcohols. For example, treatment with peracetic acid under specific conditions can produce 1,5,9-trimethylcyclododeca-5,9-dien-2-one. google.com Subsequent reduction of such ketones or related epoxides can yield tertiary alcohols. google.com
Hydrogenation: The double bonds of TMCDT can be selectively or fully hydrogenated to produce the corresponding cyclododecadienes, cyclododecenes, or the fully saturated trimethylcyclododecane. sylzyhg.com These saturated and partially saturated rings are important in various chemical syntheses.
Applications in Fragrance Chemistry: A notable application, detailed in patent literature, is the use of TMCDT derivatives in the fragrance industry. google.com The cyclized, epoxidized, and hydrogenated products of TMCDT have been described as having pleasant woody and amber odors. google.com
| Reaction Type | Reactant(s) | Product Example | Significance |
|---|---|---|---|
| Epoxidation | Peracetic acid, Sodium acetate | 1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene | Intermediate for fragrances and further synthesis. google.com |
| Ketone Formation | Peracetic acid | 1,5,9-trimethylcyclododeca-5,9-dien-2-one | Intermediate with a woody, camphoraceous odor. google.com |
| Alcohol Formation | Lithium aluminum hydride (reduction of epoxide) | 1,5,9-trimethylcyclododeca-4,8-dien-1-ol | Creation of tertiary alcohols for further functionalization. google.com |
Structure
3D Structure
Properties
CAS No. |
21064-19-7 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1Z,5Z,9Z)-1,5,9-trimethylcyclododeca-1,5,9-triene |
InChI |
InChI=1S/C15H24/c1-13-7-4-9-14(2)11-6-12-15(3)10-5-8-13/h7,10-11H,4-6,8-9,12H2,1-3H3/b13-7-,14-11-,15-10- |
InChI Key |
XOTMHDVYZZBKEJ-PEFAHGPYSA-N |
SMILES |
CC1=CCCC(=CCCC(=CCC1)C)C |
Isomeric SMILES |
C/C/1=C/CC/C(=C\CC/C(=C\CC1)/C)/C |
Canonical SMILES |
CC1=CCCC(=CCCC(=CCC1)C)C |
Other CAS No. |
21064-19-7 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,5,9 Trimethylcyclododeca 1,5,9 Triene and Its Derivatives
Transition Metal-Catalyzed Oligomerization and Cyclization
The most prominent and industrially viable method for synthesizing 1,5,9-trimethylcyclododeca-1,5,9-triene is the cyclotrimerization of isoprene (B109036). This process involves the catalytic assembly of three isoprene molecules to form the C15 macrocycle. The reaction is analogous to the well-established trimerization of butadiene to 1,5,9-cyclododecatriene (B1592173). google.comresearchgate.net Transition metal catalysts are central to this transformation, orchestrating the C-C bond formations with varying degrees of control over the reaction's selectivity.
Catalytic Trimerization of Isoprene and Related Dienes
The catalytic trimerization of isoprene presents a significant challenge due to the unsymmetrical nature of the diene, which can lead to a multitude of linear and cyclic isomers. chemrxiv.org The goal is to selectively form the this compound isomer from the various possibilities. The development of highly selective catalyst systems is therefore a key area of research. Catalysts based on transition metals like nickel and titanium have been extensively investigated for this purpose. google.comnih.gov
Nickel-based catalysts are highly effective for the oligomerization of dienes, including isoprene. nih.govbeilstein-journals.org The catalytic activity and, more importantly, the selectivity of these systems are profoundly influenced by the choice of ligands coordinated to the nickel center. nih.gov While much research has focused on nickel-catalyzed dimerization and telomerization of isoprene, the principles are applicable to achieving selective trimerization. chemrxiv.orgresearchgate.net
For instance, in related reactions, bulky phosphine (B1218219) ligands have been shown to be crucial in controlling chemo- and regioselectivity. chemrxiv.orgchemrxiv.org The use of specific N-heterocyclic carbene (NHC) ligands, such as IPr, in conjunction with a nickel catalyst can steer the reaction towards cyclodimerization, preventing undesirable side reactions like hydroarylation. nih.gov The electronic and steric properties of the ligand dictate the geometry of the nickel-isoprene intermediate complex, which in turn determines the pathway of C-C bond formation and the final product distribution. chemrxiv.orgnih.gov The challenge lies in identifying a ligand system that favors the assembly of three isoprene units into the desired twelve-membered ring over other competing pathways like dimerization or polymerization.
Table 1: Influence of Ligands on Nickel-Catalyzed Isoprene Reactions
| Ligand Type | Typical Products | Observations | Citation(s) |
|---|---|---|---|
| Monophosphines (Bulky) | Arylative Telomers | High chemo- and regioselectivity in telomerization. | chemrxiv.orgchemrxiv.org |
| N-Heterocyclic Carbenes (NHCs) | Cyclodimers | Promotes cyclodimerization over linear products or hydroarylation. | nih.gov |
| Bisphosphine Ligands | Prenylation Products | Can lead to undesirable side products in certain cascade reactions. | nih.gov |
| Aminophosphinites | Dimer Mixtures | Can produce mixtures of isoprene dimers with low yields. | researchgate.net |
Titanium-based Ziegler-Natta catalysts are industrially significant for diene polymerization and oligomerization. researchgate.netmdpi.com The system comprising titanium tetrachloride (TiCl₄) and an organoaluminum co-catalyst is a cornerstone for the commercial synthesis of 1,5,9-cyclododecatriene from butadiene and is directly applicable to the trimerization of substituted butadienes like isoprene. google.comnih.gov
The nature of the titanium species is critical. For example, in butadiene polymerization, catalysts prepared from β-TiCl₃ and AlEtCl₂ can yield trans-1,4 polymer, whereas systems for producing high cis-1,4 content are prepared differently. acs.org In isoprene polymerization, the titanium content in TiCl₄/MgCl₂ supported catalysts influences both the catalytic activity and the resulting polymer microstructure (cis-1,4 vs. trans-1,4). researchgate.net This demonstrates that the specific formulation and preparation of the titanium catalyst are key to controlling the stereochemical outcome of the reaction, a principle that extends to achieving the desired isomeric form of this compound.
Organoaluminum compounds are essential co-catalysts in Ziegler-Natta systems, acting as alkylating agents and activators for the transition metal center. mdpi.com In the context of titanium-catalyzed isoprene trimerization, compounds such as triethylaluminum (B1256330) (AlEt₃) or ethylaluminum sesquichloride (a mixture of AlEt₂Cl and AlEtCl₂) are commonly employed. google.comresearchgate.net
The formation of the active catalytic sites begins with the reaction between the titanium compound (e.g., TiCl₄) and the aluminum alkyl. mdpi.com The organoaluminum compound reduces the titanium species to a lower oxidation state and alkylates it, generating the active centers for catalysis. The ratio of the organoaluminum co-catalyst to the titanium compound is a critical parameter that influences the catalyst's activity and the number of active sites formed. mdpi.com In some systems, organoaluminum compounds can also participate in side reactions, such as the cationic polymerization of isoprene, which must be suppressed to achieve high yields of the desired cyclotrimer. researchgate.netresearchgate.net
Controlling the stereochemistry and regiochemistry of isoprene trimerization is paramount to selectively synthesizing the 1,5,9-isomer. Isoprene, being an unsymmetrical diene, can couple in various ways (head-to-tail, head-to-head, tail-to-tail), and the resulting double bonds in the macrocycle can have either cis (Z) or trans (E) geometry. This can lead to a complex mixture of isomers. chemrxiv.org
The choice of the transition metal is a primary determinant of the outcome. Historically, catalysts based on titanium, chromium, or nickel have been used to produce different isomers of cyclododecatriene from butadiene, such as all-trans, trans,trans,cis, and cis,cis,trans isomers. researchgate.net This principle applies to isoprene as well.
Titanium systems (e.g., TiCl₄/organoaluminum) are well-known for their ability to produce specific isomers in butadiene trimerization and are a key technology for producing the precursors to materials like Nylon. google.comresearchgate.net
Nickel systems , modulated by ligands, offer a versatile platform where selectivity can be tuned. The coordination geometry of the intermediate bis-π-allyl-Ni(II) species, which is influenced by the ligand, directs the final product structure. chemrxiv.org
Palladium catalysts , while more commonly used for dimerization or telomerization, also demonstrate that ligand and solvent selection can precisely control regioselectivity. beilstein-journals.orgresearchgate.net
Achieving high selectivity for this compound requires careful optimization of the metal, its ligand sphere, the co-catalyst, and reaction conditions to favor a specific reaction pathway over numerous other possibilities.
Alternative Cyclization Pathways and Catalyst Discovery
While the direct trimerization of isoprene is the most established route, research into alternative pathways and novel catalysts continues. This includes exploring other transition metals and different reaction mechanisms.
Palladium-based catalysts, for example, are highly versatile in isoprene dimerization, where the choice of ligand can switch the selectivity between different linear dimers. beilstein-journals.orgresearchgate.net Although not primarily used for trimerization, these studies provide fundamental insights into controlling selectivity in diene oligomerization that could be applied to discover new trimerization catalysts. researchgate.net
Catalyst discovery has also extended to rare-earth metal complexes. nih.govacs.org Simple homoleptic trialkyl rare-earth metal precatalysts, activated with agents like [Ph₃C][B(C₆F₅)₄], have shown efficacy in the living polymerization of isoprene. nih.govacs.org While the focus has been on producing high molecular weight polymers, the fundamental ability of these metals to activate and couple isoprene units suggests they could potentially be adapted for controlled cyclic oligomerization under different conditions.
Another conceptual approach involves the intramolecular cyclization of a pre-formed C15 linear chain. While less direct, such pathways are known in other areas of chemistry, for instance, in the atmospheric oxidation of isoprene-derived radicals where cyclization is a key step. rsc.orgnih.gov Translating this concept into a high-yield synthetic method for macrocycle formation remains a significant challenge but represents a potential avenue for future research.
Table 2: Comparison of Catalyst Systems for Isoprene Conversion
| Catalyst System | Primary Application/Product | Key Features | Citation(s) |
|---|---|---|---|
| Titanium-based (Ziegler-Natta) | Cyclotrimerization, Polymerization | Industrially established for butadiene trimerization; applicable to isoprene. | google.comnih.gov |
| Nickel-based (+ Ligands) | Dimerization, Telomerization, Cyclization | Highly tunable selectivity based on ligand choice (e.g., phosphines, NHCs). | chemrxiv.orgnih.gov |
| Palladium-based (+ Ligands) | Dimerization, Telomerization | Versatile metal for dimerization; regioselectivity controlled by ligands/solvents. | beilstein-journals.orgresearchgate.net |
| Rare-Earth Metal-based | Polymerization | Effective for living polymerization; potential for other transformations. | nih.govacs.org |
Biocatalytic Approaches to this compound Synthesis
The quest for sustainable and highly selective synthetic methods has propelled the exploration of biocatalysis. Enzymes, with their inherent chirality and ability to operate under mild conditions, offer a powerful alternative to traditional chemical synthesis.
Enzymatic Cyclization of Isoprenoid Precursors (e.g., Farnesyl Diphosphate (B83284) Analogues)
The biosynthesis of this compound is achieved through the enzymatic cyclization of acyclic isoprenoid precursors. Farnesyl diphosphate (FPP), a C15 isoprenoid, serves as the natural starting material for a vast array of sesquiterpenes. Terpene synthases, the enzymes responsible for this transformation, are capable of catalyzing complex cyclization cascades.
In a notable study, the enzymatic conversion of a synthetic analogue of FPP, specifically (Z,Z)-homofarnesyl diphosphate, was investigated. This research demonstrated that specific terpene synthases can accept this non-natural substrate and facilitate its cyclization to produce isomers of this compound. For instance, the use of a β-himachalene synthase from Cryptosporangium arvum with a specific FPP analogue led to the formation of (1Z,5E,9E)-1,5,9-trimethylcyclododeca-1,5,9-triene. This highlights the potential of using engineered or promiscuous enzymes to generate novel macrocyclic structures.
Terpene Synthase Plasticity in Non-Canonical Biosynthesis
The inherent plasticity of terpene synthases allows them to accept substrates other than their natural counterparts, a phenomenon central to non-canonical biosynthesis. researchgate.netcardiff.ac.uk This enzymatic flexibility can be exploited to produce a diverse range of terpenoid analogues. researchgate.netcardiff.ac.uk Researchers are actively exploring the engineering of terpene synthases to alter their active sites, thereby influencing the cyclization pathway and the final product structure. researchgate.netcardiff.ac.uk
By introducing mutations at key residues within the enzyme's active site, it is possible to modify the folding of the substrate and stabilize different carbocationic intermediates, leading to the formation of alternative cyclic products. cardiff.ac.uk This strategy opens up avenues for the tailor-made synthesis of specific isomers of this compound and its derivatives, which may not be accessible through conventional chemical methods. The ability to rationally engineer these biocatalysts is a rapidly advancing field, promising to expand the chemical space of accessible macrocyclic compounds. researchgate.netcardiff.ac.uk
Derivatization Strategies via Direct Chemical Transformation
Direct chemical modification of the this compound scaffold provides a route to a wide array of derivatives with potentially valuable properties. The three olefinic bonds in the macrocycle are key reactive sites for such transformations.
Epoxidation Reactions and Control of Selectivity
The epoxidation of the double bonds in this compound is a fundamental transformation that introduces an epoxide functional group, a versatile intermediate for further chemical modifications. The selectivity of this reaction—determining which of the three double bonds is epoxidized—is a critical aspect.
A patented method describes the epoxidation of this compound using an organic percarboxylic acid, such as peracetic acid, in the presence of an alkaline reagent like anhydrous sodium acetate. This process, conducted under anhydrous conditions, yields 1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene. The control of reaction conditions, such as temperature and the molar ratio of reactants, is crucial for achieving high selectivity and yield. For the related compound 1,5,9-cyclododecatriene, studies have shown that using catalysts like Ti-MCM-41 with hydrogen peroxide can achieve high selectivity for mono-epoxidation. mdpi.com By carefully selecting the oxidizing agent and reaction parameters, it is possible to influence which double bond reacts, although achieving absolute selectivity remains a challenge due to the similar reactivity of the three double bonds.
| Oxidizing Agent | Catalyst/Reagent | Key Product | Reference |
| Peracetic Acid | Anhydrous Sodium Acetate | 1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene | |
| Hydrogen Peroxide | Ti-MCM-41 | 1,2-epoxy-5,9-cyclododecadiene | mdpi.com |
Chemical Cyclization Reactions to Form Fused Ring Systems
The flexible 12-membered ring of this compound can undergo intramolecular cyclization reactions to form more rigid, fused ring systems. These transformations can be initiated by treating the triene or its epoxide derivatives with proton donors like sulfuric acid, phosphoric acid, or boron trifluoride.
For example, the treatment of 1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene with a cyclizing agent can induce a transannular reaction, where a bond is formed across the ring, leading to the formation of a bicyclic product. While specific examples of forming fused ring systems directly from this compound are not extensively documented in readily available literature, the general principles of acid-catalyzed cyclization of large-ring olefins suggest the potential for such transformations. The resulting fused bicyclic or tricyclic skeletons are of interest in natural product synthesis and medicinal chemistry.
Reduction and Hydrogenation of Olefinic Bonds
The reduction of the double bonds in this compound allows for the synthesis of partially or fully saturated macrocycles. The degree of saturation can be controlled by the choice of catalyst and reaction conditions.
Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst is a common method. For instance, the hydrogenation of the epoxide derivative, 1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene, can be controlled to selectively reduce the double bonds without opening the epoxide ring. When two moles of hydrogen are used, 1,5,9-trimethyl-13-oxabicyclo[10.1.0]tridecane is obtained. This demonstrates the possibility of tuning the reactivity to achieve specific saturated derivatives. Studies on the hydrogenation of the parent compound, 1,5,9-cyclododecatriene, have shown that catalysts like palladium on alumina (B75360) (Pd/Al2O3) can be used to selectively hydrogenate the triene to cyclododecene. researchgate.netresearchgate.net The control of hydrogen pressure is a key factor in achieving high selectivity for the partially hydrogenated product. researchgate.net These principles can be applied to the hydrogenation of this compound to access a range of saturated and partially saturated macrocyclic alkanes.
| Starting Material | Catalyst | Product | Reference |
| 1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene | Not specified | 1,5,9-trimethyl-13-oxabicyclo[10.1.0]tridecane | |
| 1,5,9-cyclododecatriene | Pd/Al2O3 | Cyclododecene | researchgate.netresearchgate.net |
Elucidation of Reaction Mechanisms and Catalytic Insights
Mechanistic Pathways of Oligomerization and Cyclotrimerization
The primary route to synthesizing 1,5,9-trimethylcyclododeca-1,5,9-triene is the catalytic cyclotrimerization of isoprene (B109036) (2-methyl-1,3-butadiene). This process is analogous to the well-studied cyclotrimerization of butadiene to form 1,5,9-cyclododecatriene (B1592173). wikipedia.org The reaction involves the precise assembly of three isoprene molecules into a single cyclic structure, a transformation orchestrated by sophisticated transition metal catalysts.
Nickel(0) catalysts are pivotal in the cyclotrimerization of isoprene. chemrxiv.org The mechanism is believed to proceed through the formation of a key intermediate: a bis(π-allyl)nickel(II) complex. chemrxiv.org The process begins with the oxidative cyclometallation of two isoprene molecules with a Ni(0) species. chemrxiv.orgresearchgate.net This is followed by the insertion of a third isoprene molecule. The final step is a reductive elimination from the nickel(II) intermediate, which releases the this compound ring and regenerates the active Ni(0) catalyst, allowing the cycle to continue. chemrxiv.org The coordination of the isoprene molecules as π-allyl ligands to the nickel center is a critical step that dictates the regioselectivity and stereochemistry of the resulting cyclic triene. chemrxiv.org
The composition of the catalyst system and the reaction conditions exert a profound influence on the mechanistic pathway and, consequently, the product distribution. Transition metal catalysts, particularly those based on nickel and titanium, are widely used.
Titanium-based Catalysts: Often employed as Ziegler-Natta type catalysts, these systems typically consist of a titanium compound, such as titanium tetrachloride (TiCl₄), and an organoaluminum co-catalyst like triethylaluminium (Al(C₂H₅)₃) or ethylaluminum sesquichloride. wikipedia.org These heterogeneous catalysts are effective for the polymerization of dienes like isoprene. libretexts.orglibretexts.org The specific stereoisomer of the resulting triene can be controlled by the choice of the titanium catalyst system. wikipedia.org
Nickel-based Catalysts: Nickel systems, often used with or without phosphine (B1218219) ligands, can also direct the reaction's outcome. For instance, the absence of phosphine ligands tends to favor the formation of the 12-membered cyclododecatriene ring. Preliminary mechanistic studies on related reactions suggest that the active Ni(0) species is formed in situ and initiates the cyclometallation process. nih.gov
Reaction parameters such as temperature and the molar ratio of the catalyst components are critical. For the analogous cyclotrimerization of butadiene using an Et₃Al₂Cl₃/TiCl₄ system, it has been shown that increasing the temperature or altering the catalyst-to-cocatalyst ratio can significantly impact the yield and selectivity towards the desired cyclododecatriene product. jlu.edu.cn
Mechanisms of Functionalization Reactions
The three double bonds in the this compound ring are reactive sites for various functionalization reactions, including oxidations and additions.
The oxidation of this compound leads to a range of valuable oxygenated derivatives. A key transformation is epoxidation, which can be achieved using organic percarboxylic acids like peracetic acid. google.com This reaction, typically conducted at low temperatures (e.g., 0-5 °C) in a solvent such as methylene (B1212753) chloride, can yield the mono-epoxide, 1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene . google.com Further oxidation can lead to the formation of ketones, such as 1,5,9-trimethylcyclododeca-5,9-dien-2-one , or tertiary alcohols like 1,5,9-trimethylcyclododeca-4,8-dien-1-ol . google.com The distribution of these products can be controlled by the reaction conditions and the amount of oxidizing agent used. google.com
| Reactant | Oxidizing Agent | Major Product(s) | Reference |
|---|---|---|---|
| This compound | Peracetic Acid | 1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene | google.com |
| This compound | Peracetic Acid | 1,5,9-Trimethylcyclododeca-5,9-dien-2-one | google.com |
| 1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene | Water/Acetic Acid | 1,5,9-Trimethylcyclododeca-4,8-dien-1-ol | google.com |
Addition reactions, particularly hydrogenation, allow for the selective saturation of the double bonds within the triene ring. The stereochemical outcome depends on the catalyst and the reaction conditions. For example, the partial hydrogenation of the epoxide derivative, 1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene , can be performed. Treating this compound with one mole of hydrogen in the presence of a palladium chloride catalyst selectively reduces one of the remaining double bonds. google.com The use of two or more moles of hydrogen can lead to the corresponding tetrahydro derivatives. google.com This demonstrates that by controlling the stoichiometry of the hydrogen, a degree of control over the saturation level can be achieved.
Catalytic Systems in Transformations of this compound
A variety of catalytic systems are employed for both the synthesis and subsequent transformation of this compound. The choice of catalyst is crucial for achieving high yields and desired product selectivity.
| Transformation | Catalyst System | Reference |
|---|---|---|
| Cyclotrimerization of Isoprene | Nickel-based catalysts | |
| Cyclotrimerization of Isoprene | Titanium-based Ziegler-Natta catalysts (e.g., TiCl₄/Organoaluminum) | |
| Hydrogenation | Palladium (e.g., PdCl₂), Platinum, Rhodium, Nickel | google.com |
| Cyclization | Sulfuric acid, Phosphoric acid, Boron trifluoride | google.com |
Homogeneous Catalysis for Selective Conversions
Homogeneous catalysis plays a significant role in the synthesis and selective functionalization of this compound and its parent compound, 1,5,9-cyclododecatriene (CDT). The synthesis of CDT, an important industrial chemical, is achieved through the cyclotrimerization of butadiene. This process often employs titanium-based catalysts, such as titanium tetrachloride combined with an organoaluminum co-catalyst like ethylaluminum sesquichloride, a method used commercially since 1965. wikipedia.orgnih.gov Similarly, the synthesis of this compound itself relies on the catalytic trimerization of isoprene using transition metal catalysts, with nickel and titanium-based systems being predominant.
Once formed, the triene can undergo various selective conversions using homogeneous catalysts. These reactions target the double bonds within the twelve-membered ring.
Epoxidation: The double bonds of this compound can be selectively epoxidized. For instance, treatment with peracetic acid in a solvent like methylene chloride at low temperatures (0-5°C) leads to the formation of 1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene. google.com
Hydrogenation: Selective reduction of the double bonds is possible using homogeneous hydrogenation catalysts. Catalysts based on metals like palladium, platinum, and rhodium, or their salts, can be used. google.com By controlling the stoichiometry of the hydrogen gas, different levels of saturation can be achieved. For example, reacting the corresponding bicyclo C-12 derivative with one mole of hydrogen in the presence of a palladium catalyst can yield the dihydro derivative, while using two or more moles can lead to the tetrahydro product. google.com
Isomerization: Both light and metal catalysts can promote the isomerization of the double bonds in the parent 1,5,9-cyclododecatriene, primarily involving cis-trans conversions. rsc.org
These homogeneous catalytic systems offer precise control over reaction conditions to achieve desired chemical transformations of the cyclic triene structure.
Heterogeneous Catalysis and Catalyst Performance
Heterogeneous catalysts are crucial for various transformations of cyclic trienes, offering advantages in catalyst separation and recycling. The epoxidation of 1,5,9-cyclododecatriene (CDT), a structurally similar compound to its trimethylated counterpart, using a tungsten-substituted mesoporous silica (B1680970) (W-SBA-15) catalyst serves as an excellent case study. nih.govscilit.com
Catalyst Activity, Selectivity, and Stability
The performance of a heterogeneous catalyst is defined by its activity, selectivity, and stability. In the epoxidation of CDT with hydrogen peroxide, the W-SBA-15 catalyst demonstrates significantly superior performance compared to its titanium-substituted analogue, Ti-SBA-15.
Catalyst Activity: The W-SBA-15 catalyst is approximately 20 times more active than Ti-SBA-15 in CDT epoxidation. nih.govscilit.commdpi.com This enhanced activity is attributed not only to the intrinsic catalytic nature of tungsten but also to the physical properties of the catalyst support; the incorporation of the larger tungsten atom results in a larger pore diameter, which facilitates better mass transport within the catalyst structure. mdpi.com High CDT conversions can be achieved, with reports of up to 86 mol% conversion after a 4-hour reaction period. nih.govscilit.commdpi.com
Catalyst Selectivity: Selectivity in the epoxidation of CDT refers to the preferential formation of the desired epoxide, 1,2-epoxy-5,9-cyclododecadiene (ECDD), over other products. The molar ratio of CDT to the oxidizing agent (H₂O₂) is a critical parameter influencing selectivity. mdpi.com While selectivity can decrease due to side reactions involving hydrogen peroxide, it tends to stabilize, indicating that the primary product (ECDD) is relatively resistant to further reactions like epoxy ring hydration under the studied conditions. mdpi.com
Catalyst Stability: The stability of the W-SBA-15 catalyst has been evaluated through recycling tests. The catalyst maintains stable activity for at least three consecutive cycles. However, a significant decrease in its activity is observed after the third cycle, indicating a gradual deactivation process. mdpi.com
| Catalyst System | Key Performance Metric | Reported Finding | Reference |
|---|---|---|---|
| W-SBA-15 vs. Ti-SBA-15 | Relative Activity | W-SBA-15 is ~20 times more active than Ti-SBA-15. | nih.govscilit.commdpi.com |
| Maximum Conversion | 86 mol% CDT conversion achieved in 4 hours. | nih.govscilit.commdpi.com | |
| Pore Size Effect | Larger pore diameter in W-SBA-15 (due to larger W atom) facilitates internal mass transport. | mdpi.com | |
| W-SBA-15 | Selectivity | Selectivity for ECDD is influenced by the CDT:H₂O₂ molar ratio; the product is largely resistant to subsequent hydration. | mdpi.com |
| Stability/Recyclability | Catalyst shows stable activity for three cycles before a significant decrease. | mdpi.com |
Regenerative Aspects of Heterogeneous Catalysts
The ability to regenerate a catalyst is vital for its industrial and economic viability. For heterogeneous catalysts like metal-substituted silicates, deactivation can occur through various mechanisms, including the leaching of active metal sites or the poisoning of active sites by carbonaceous deposits. mdpi.comyoutube.com
Regeneration processes aim to restore the catalyst's activity and selectivity. youtube.com A common method for regenerating catalysts used in oxidation reactions, such as titanium-containing silica catalysts, involves a high-temperature treatment. This process typically includes heating the used catalyst to at least 400°C in the presence of an oxygen-containing gas stream. google.com This calcination step is designed to burn off organic residues that may have poisoned the catalyst surface. youtube.com For some systems, this heat treatment can be followed by reimpregnation with the active metal compound and a final calcination to reactivate the catalyst fully. google.com While effective, traditional recovery methods like filtration and centrifugation can be cumbersome and may lead to loss of nano-sized catalyst particles. mdpi.com
Mechanistic Studies in Biocatalysis
This compound belongs to the vast class of sesquiterpenes. The biosynthesis of these compounds is a testament to the remarkable complexity and precision of enzymatic reactions. Sesquiterpene synthase (STS) enzymes catalyze the transformation of the linear precursor, farnesyl pyrophosphate (FPP), into a diverse array of cyclic and acyclic hydrocarbon skeletons. nih.govnih.gov These enzymes are not merely passive templates but play active roles in guiding the intricate cyclization and rearrangement cascades. nih.gov
The reaction is initiated by the metal-dependent ionization of FPP, where the pyrophosphate group is cleaved to generate a farnesyl carbocation. nih.govresearchgate.net This highly reactive intermediate is then masterfully controlled within the enzyme's active site to undergo a series of transformations, ultimately leading to the specific sesquiterpene product. acs.org
Insights into Enzymatic Cyclization Modes (e.g., 1,6- vs. 1,11-cyclisation)
The structural diversity of sesquiterpenes originates from the different ways the initial farnesyl carbocation can be cyclized. The initial carbocation can first isomerize into a nerolidyl cation, expanding the range of possible cyclization pathways. researchgate.netresearchgate.net The primary cyclization events are typically classified by which carbon atoms of the farnesyl chain form the initial carbon-carbon bond.
Two prominent cyclization pathways are:
1,11-Cyclisation: This mode involves the attack of the C1 carbocation on the double bond between C10 and C11. This closure forms an 11-membered ring intermediate, the (E,E)-humulyl cation, which is the precursor to cyclic sesquiterpenes like humulene. acs.orgresearchgate.net
1,6-Cyclisation: This pathway typically proceeds after the isomerization of FPP to nerolidyl diphosphate (B83284) (NDP) and its subsequent ionization. The resulting nerolidyl cation can then undergo a C1-to-C6 ring closure to form a six-membered ring intermediate, the bisabolyl cation. nih.govresearchgate.net
The choice between these and other cyclization modes (such as 1,10-cyclization to form a germacradienyl cation) is dictated by the specific architecture of the sesquiterpene synthase active site and can even be influenced by the geometry of the substrate. nih.govacs.orgnih.gov For example, studies on the fungal enzymes Cop4 and Cop6 have shown that they cyclize the natural (E,E)-FPP isomer via different intermediates ((E,E)-germacradienyl and (6R)-β-bisabolyl cations, respectively). However, when presented with the (Z,E)-FPP isomer, both enzymes switch their cyclization mode to proceed through a (6S)-β-bisabolene carbocation. nih.gov This highlights the sophisticated interplay between the enzyme's structure and the substrate's stereochemistry in determining the final product.
| Initial Cyclization Mode | Key Intermediate Cation | Typical Sesquiterpene Skeleton | Reference |
|---|---|---|---|
| 1,10-Cyclisation | (E,E)-Germacradienyl | Germacrene | acs.orgresearchgate.net |
| 1,11-Cyclisation | (E,E)-Humulyl | Humulene | acs.orgresearchgate.net |
| 1,6-Cyclisation (from Nerolidyl Cation) | Bisabolyl | Bisabolene | nih.govresearchgate.net |
Spectroscopic Characterization and Structural Analysis of 1,5,9 Trimethylcyclododeca 1,5,9 Triene and Its Complexes
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1,5,9-trimethylcyclododeca-1,5,9-triene. It provides detailed atomic-level information about the molecule's connectivity and spatial arrangement.
The catalytic trimerization of isoprene (B109036) can yield a mixture of this compound isomers, which differ in the geometry (cis or trans) of their three endocyclic double bonds. sigmaaldrich.com The parent compound, 1,5,9-cyclododecatriene (B1592173), exists as four principal geometric isomers: (E,E,E), (E,E,Z), (E,Z,Z), and (Z,Z,Z) wikipedia.orgnist.gov. The addition of three methyl groups increases this isomeric complexity.
¹H and ¹³C NMR spectroscopy are indispensable for distinguishing these isomers. The chemical shifts of the vinylic protons and carbons, as well as the allylic protons and methyl carbons, are highly sensitive to the double bond geometry. For instance, protons and carbons associated with a trans (E) double bond typically resonate at different frequencies compared to those in a cis (Z) configuration due to differing steric and electronic environments.
Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed for unambiguous assignment. NOESY is particularly powerful for determining stereochemistry by identifying protons that are close in space, which can help to confirm the through-space relationships characteristic of a specific geometric isomer. Sophisticated NMR techniques were pivotal in the detailed structural characterization of cyclic isoprene trimers in the early 1980s.
Table 1: Representative ¹H NMR Chemical Shift Ranges for Isomeric Trienes This table is illustrative, as specific values depend on the isomer and solvent.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Vinylic (C=CH) | 5.0 - 5.8 | Triplet or Multiplet |
| Allylic (C=C-CH₂) | 1.9 - 2.2 | Multiplet |
The 12-membered ring of this compound is highly flexible and can exist in an equilibrium of multiple conformations. NMR spectroscopy is a key tool for studying these dynamic processes, known as fluxionality. copernicus.org
At room temperature, if the rate of interconversion between conformers is fast on the NMR timescale, the resulting spectrum shows averaged signals, often appearing sharp. copernicus.org However, as the temperature is lowered, the rate of this exchange slows down. At a sufficiently low temperature (the coalescence temperature), the signals for individual conformers may broaden and eventually resolve into separate sets of resonances for each distinct, populated conformation.
Variable-temperature (VT) NMR studies allow for the determination of the energy barriers associated with these conformational changes, such as ring inversions or pseudorotations. copernicus.org The analysis of NMR signal line shapes provides site-specific insights into dynamics occurring on the millisecond timescale. copernicus.org This information is crucial for understanding the molecule's flexibility and the conformational preferences that may influence its reactivity or its mode of coordination to a metal center.
X-ray Crystallography for Organometallic Complexes
While obtaining single crystals of the flexible this compound ligand itself can be challenging, X-ray crystallography is the definitive method for determining the precise three-dimensional structure of its rigid organometallic complexes.
When this compound acts as a ligand, it can coordinate to metal centers in various ways, defined by its hapticity (η). X-ray crystallography unambiguously reveals these bonding modes by precisely locating the atoms of the ligand relative to the metal(s).
In reactions with transition metals like ruthenium, the triene ligand can undergo complex transformations. For example, the parent cyclododeca-1,5,9-triene (B165249) is known to react with ruthenium carbonyl compounds, sometimes leading to ring contraction to form tetrahydropentalenyl complexes. scilit.com In polynuclear clusters, such as a hypothetical triruthenium cluster, the ligand could bridge multiple metal centers. A possible bonding mode could involve one part of the ligand binding to a ruthenium atom via a simple σ-bond (η¹), while another part coordinates through its π-system across three carbons (η³), and potentially interacting with other metal centers.
The topological analysis of electron density, often studied theoretically in conjunction with experimental data, can further elucidate the nature of metal-metal and metal-ligand bonds in such clusters. researchgate.net The analysis reveals bond critical points and bond paths, confirming direct or indirect interactions between atoms. researchgate.net
X-ray diffraction analysis provides a wealth of precise geometric data for an organometallic complex. This includes bond lengths, bond angles, and torsion angles, which collectively define the molecule's architecture. For a complex of this compound, crystallographic data would precisely define the geometry of the coordinated triene, which is often distorted from its free-state conformation.
Key parameters determined include:
Metal-Carbon Bond Lengths: These distances reveal the strength and nature of the interaction between the metal and the coordinated double bonds of the triene. wayne.edu
Bond Angles: Angles within the coordinated ligand and around the metal center define the coordination geometry (e.g., octahedral, trigonal bipyramidal).
Dihedral Angles: These describe the twist and conformation of the 12-membered ring upon coordination. wayne.edu
Metal-Centroid Distances: In cases of π-coordination, the distance from the metal to the center of the coordinating alkene or allyl system is a key descriptor. wayne.edu
Table 2: Illustrative Geometrical Data from X-ray Crystallography of an Organometallic Complex This table presents typical parameters that would be determined for a hypothetical metal complex of the triene.
| Parameter | Description | Typical Value Range |
|---|---|---|
| M-C (olefin) | Distance from metal to a carbon in a coordinated C=C bond. | 2.1 - 2.3 Å |
| M-C (allyl) | Distance from metal to a carbon in a coordinated η³-allyl system. | 2.0 - 2.2 Å |
| C=C (coordinated) | Length of a double bond coordinated to a metal. | 1.37 - 1.42 Å |
| C-M-C | Angle between two bonds from the metal to the ligand. | Varies with geometry |
Vibrational Spectroscopy (IR, Raman) for Structural Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint," allowing for the identification of the compound and its key functional groups. nih.gov
For this compound, the most characteristic vibrations are associated with its alkene and alkyl moieties.
C=C Stretch: The stretching vibration of the double bonds typically appears in the region of 1640-1680 cm⁻¹. The exact position and intensity can vary slightly depending on the substitution pattern and cis/trans geometry of the double bonds.
=C-H Stretch: The stretching of the vinylic C-H bonds gives rise to signals above 3000 cm⁻¹, usually in the 3010-3050 cm⁻¹ range.
C-H Bends: The out-of-plane bending vibrations of the vinylic C-H bonds are also characteristic. For trans double bonds, these bands are typically strong and appear near 960-980 cm⁻¹. Cis double bonds show a broader absorption around 675-730 cm⁻¹.
Alkyl C-H Stretches: The stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups are found just below 3000 cm⁻¹, typically between 2850 and 2960 cm⁻¹.
Both IR and Raman spectra are available in spectral databases for this compound, providing a reference for its identification and characterization. nih.gov
Table 3: Characteristic Vibrational Bands for this compound
| Vibrational Mode | IR Frequency Range (cm⁻¹) | Raman Frequency Range (cm⁻¹) |
|---|---|---|
| Vinylic C-H Stretch | 3010 - 3050 | 3010 - 3050 |
| Alkyl C-H Stretch | 2850 - 2960 | 2850 - 2960 |
| C=C Stretch | 1640 - 1680 | 1640 - 1680 (often strong) |
| C-H Out-of-Plane Bend (trans) | 960 - 980 | Weak or inactive |
Mass Spectrometry (MS) for Molecular Structure Elucidation and Purity Assessment
Mass spectrometry is an essential analytical technique for the characterization of this compound, providing definitive information on its molecular weight and structural features, and serving as a powerful tool for purity assessment. The molecular formula of this compound is C₁₅H₂₄, corresponding to a molecular weight of approximately 204.35 g/mol . sielc.comnih.govlookchem.com In a mass spectrum, this would be observed as the molecular ion peak (M⁺), confirming the compound's identity.
The structural elucidation is further enhanced by analyzing the fragmentation patterns that arise from the ionization process. For this compound, a primary and predictable fragmentation pathway involves the loss of one of the methyl groups (•CH₃, mass of 15 u). This cleavage would result in a prominent fragment ion (M-15)⁺ at a mass-to-charge ratio (m/z) of approximately 189. The stability of the resulting carbocation influences the intensity of this peak. Further fragmentation could involve successive loss of hydrocarbon fragments from the twelve-membered ring, guided by the positions of the double bonds. While specific experimental spectra for this compound are not widely published, analysis of the parent compound, 1,5,9-cyclododecatriene (C₁₂H₁₈), shows characteristic fragments that can serve as a reference. nist.govnih.gov
For purity assessment, mass spectrometry is often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC). An established reverse-phase HPLC method for analyzing this compound uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com To make this method compatible with mass spectrometry detection (LC-MS), the non-volatile phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com This hyphenated technique, LC-MS, allows for the separation of the main compound from any impurities, with the mass spectrometer providing molecular weight information for each separated component, thus offering a highly accurate purity profile.
| Ion Type | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 204.35 | Molecular ion peak corresponding to the full molecule (C₁₅H₂₄). nih.gov |
| [M-15]⁺ | ~189 | Fragment resulting from the loss of a methyl group (•CH₃). |
| [M-29]⁺ | ~175 | Potential fragment from the loss of an ethyl group (•C₂H₅). |
| [C₇H₇]⁺ | 91 | Tropylium ion, a common fragment in the mass spectra of alkylated cyclic compounds. nih.gov |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) stands as a powerful computational method for investigating the electronic structure, geometry, and reactivity of molecules like this compound. Although specific DFT studies on this exact molecule are not prominent in the literature, the principles of DFT allow for robust predictions. DFT calculations can be employed to determine the most stable geometric isomers and conformers of the molecule by optimizing their structures to find the lowest energy states.
These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy. Furthermore, DFT can elucidate the electronic properties of the molecule, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting the molecule's reactivity. For instance, the locations of the HOMO can indicate the sites most susceptible to electrophilic attack, while the LUMO distribution highlights sites prone to nucleophilic attack. This information is invaluable for understanding and predicting the outcomes of chemical reactions involving this compound, such as addition or substitution reactions at its double bonds.
The structural complexity of this compound, with its flexible twelve-membered ring and multiple stereoisomers, makes molecular modeling and conformational analysis essential for a complete understanding of its behavior. The parent compound, 1,5,9-cyclododecatriene, exists as four distinct geometric isomers: all-cis, all-trans, cis,trans,trans, and cis,cis,trans. wikipedia.org The addition of three methyl groups introduces further stereochemical possibilities and significantly increases the number of potential conformers.
| Conformation | Symmetry Point Group | Relative Strain Energy | Key Feature |
|---|---|---|---|
| Chair | D₃ | Energy Minimum | Highly symmetrical, stable conformation. |
| Twist-Boat | C₂ | Energy Minimum (similar to Chair) | Less symmetrical, stable conformation. |
| Transition State | - | ~9.6 kJ/mol higher | Energy barrier separating the Chair and Twist-Boat forms. |
Group theory is the mathematical framework for analyzing molecular symmetry. The symmetry of a molecule dictates many of its physical and spectroscopic properties. Each molecule can be assigned to a point group based on the symmetry elements (e.g., rotation axes, mirror planes, centers of inversion) it possesses.
The application of group theory is evident in the computational analysis of related molecules. In the study of cyclododeca-1,5,9-triyne, the identified chair and twist-boat conformations were assigned to the D₃ and C₂ point groups, respectively. rsc.org This assignment has direct consequences for spectroscopy. For instance, group theory predicts which vibrational modes of the molecule will be active in infrared (IR) and Raman spectroscopy, and it can predict the degeneracy of electronic and vibrational energy levels. Therefore, a theoretical symmetry analysis using group theory, combined with computational modeling, can provide predictions about the spectroscopic signatures of different isomers of this compound, aiding in their experimental identification.
Compound Index
| Compound Name |
|---|
| This compound |
| 1,5,9-cyclododecatriene |
| Cyclododeca-1,5,9-triyne |
| Acetonitrile |
| Phosphoric acid |
| Formic acid |
Applications in Advanced Materials and Polymer Science
1,5,9-Trimethylcyclododeca-1,5,9-triene as a Monomer in Polymerization
The unsaturated nature of this compound allows it to participate in polymerization reactions, most notably ring-opening metathesis polymerization (ROMP), to form polymers with unique characteristics. rsc.orgumn.edu
Ring-opening metathesis polymerization (ROMP) is a powerful technique for polymerizing cyclic olefins like this compound. rsc.org This process utilizes metal-based catalysts, such as Grubbs catalysts, to open the cyclic monomer and form linear polymer chains known as polyalkenamers. rsc.org The resulting polymers retain the double bonds from the monomer within their backbone, offering sites for further modification. The polymerization of functionalized cyclic olefins through ROMP allows for the synthesis of polymers with controlled molar mass and specific architectures. umn.edu The use of monomers derived from cyclododecatriene can lead to the formation of cyclic polyolefins with tailored properties for various applications.
The structure of the this compound monomer significantly influences the properties of the resulting polymer. The presence and configuration of the three double bonds, along with the three methyl groups, impact the polymer's final characteristics.
Methyl Groups: The methyl substituents on the ring increase the steric hindrance of the monomer. This can affect the rate of polymerization and the microstructure (tacticity) of the polymer chain, which in turn influences physical properties such as crystallinity, solubility, and thermal stability.
Triene Functionality: The three double bonds within the monomer's ring structure are carried into the polymer backbone. This high degree of unsaturation in the resulting polyalkenamer provides ample sites for post-polymerization modifications, such as cross-linking or grafting, allowing for the fine-tuning of material properties like elasticity and chemical resistance.
Ring Structure: The large, 12-carbon ring of the monomer contributes to a unique repeating unit in the polymer chain. Polymers derived from bi- and tricyclic monomers have been shown to exhibit significantly increased glass transition temperatures (Tg), a measure of thermal stability. rsc.org
The combination of these structural features allows for the creation of polymers with a unique balance of properties not easily achievable with smaller, less functionalized cyclic olefin monomers.
Precursor for Specialty Chemicals and High-Performance Materials
Beyond its direct use in polymerization, this compound is a valuable starting material for synthesizing a range of specialty chemicals and functionalized derivatives for high-performance applications. google.com The reactivity of its double bonds allows for various chemical transformations.
The double bonds in this compound are susceptible to reactions like epoxidation, oxidation, and reduction, leading to a variety of functionalized derivatives. google.com A notable example is the reaction with an organic percarboxylic acid, such as peracetic acid, to introduce an epoxy group, forming 1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene. google.com This epoxy derivative can then be further transformed. Under different conditions, treatment with peracetic acid can yield a ketonic material, 1,5,9-trimethylcyclododeca-5,9-dien-2-one. google.com Additionally, reduction reactions using reagents like lithium aluminum hydride can convert these derivatives into tertiary alcohols, such as 1,5,9-trimethylcyclododeca-4,8-dien-1-ol. google.com
Table 1: Synthesis of Functionalized Derivatives from this compound
| Starting Material | Reagent(s) | Product | Application Area | Reference |
| This compound | Peracetic Acid, Sodium Acetate | 1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene (Epoxy derivative) | Intermediate for fragrance and specialty materials | google.com |
| This compound | Peracetic Acid | 1,5,9-Trimethylcyclododeca-5,9-dien-2-one (Ketone) | Intermediate for specialty materials | google.com |
| 1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene | Lithium Aluminum Hydride | 1,5,9-Trimethylcyclododeca-4,8-dien-1-ol (Alcohol) | Intermediate for specialty materials | google.com |
The derivatives synthesized from this compound represent novel molecular scaffolds with potential applications in materials science. google.com The creation of bicyclic epoxy compounds and functionalized twelve-membered rings provides a platform for developing new materials. google.com These scaffolds can be used to produce substances with desirable properties, such as specific odors for the perfume industry, or they can serve as monomers for creating polymers with embedded functionality. For instance, the epoxy or hydroxyl groups on the cyclododecane (B45066) ring can act as initiation sites for other types of polymerization or as points of attachment for other molecules, leading to the development of complex, high-performance materials. google.com
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Enhanced Selectivity and Sustainability
The conventional synthesis of 1,5,9-trimethylcyclododeca-1,5,9-triene relies on the cyclotrimerization of isoprene (B109036), a process traditionally catalyzed by transition metal systems, primarily based on titanium and nickel. researchgate.netmdpi.com While effective, these systems often face challenges related to selectivity towards specific isomers, catalyst lifetime, and the generation of polymeric by-products. mdpi.com Future research is intensely focused on designing novel catalytic systems that offer superior control and sustainability.
A promising avenue is the exploration of catalyst systems based on other transition metals, such as chromium and iron, which have shown remarkable success in related olefin oligomerization reactions. rsc.orgresearchgate.net The design of sophisticated ligands that can precisely tune the electronic and steric environment of the metal center is critical. This approach aims to guide the cyclotrimerization process towards a desired isomer of TMCDT with high fidelity, minimizing costly separation processes.
Furthermore, the principles of sustainable catalysis are being actively pursued. This includes the development of catalysts based on earth-abundant and less toxic metals, the immobilization of homogeneous catalysts on solid supports for easier recovery and recycling, and the design of systems that operate under milder conditions (lower temperature and pressure), thereby reducing energy consumption. researchgate.net
Table 1: Comparison of Catalytic Systems for Isoprene Trimerization
| Feature | Traditional Systems (e.g., TiCl₄/Organoaluminum) | Emerging Systems (e.g., Cr/Fe with Designer Ligands) |
|---|---|---|
| Active Metal | Titanium, Nickel | Chromium, Iron, Palladium researchgate.netresearchgate.net |
| Selectivity | Moderate; often produces a mixture of isomers and oligomers. mdpi.com | Potentially high; ligand design allows for fine-tuning of product distribution. rsc.org |
| Sustainability | Relies on potentially toxic and hazardous co-catalysts. | Aims to use earth-abundant, low-toxicity metals and greener co-catalysts. researchgate.net |
| Operating Conditions | Often requires specific temperatures to control selectivity. | Potential for operation at lower temperatures and pressures, improving energy efficiency. |
| Catalyst Recovery | Typically homogeneous, making recovery difficult. | Focus on developing heterogeneous or recyclable systems. researchgate.net |
Exploration of Bio-Inspired Synthetic Routes and Chemoenzymatic Cascades
Nature synthesizes a vast array of complex terpenes using enzymes called terpene synthases (TS). rsc.orgnih.gov These enzymes are masters of precision, converting simple linear precursors into intricate cyclic structures with exceptional stereocontrol. A major frontier in chemical synthesis is harnessing this biological machinery for the production of non-natural compounds like TMCDT and its derivatives.
Protein engineering and directed evolution are powerful tools being used to alter the function of natural terpene synthases. nih.govrsc.orgnumberanalytics.com By modifying the amino acid sequence within the enzyme's active site, researchers aim to create novel TS variants that can accept isoprene or its activated precursors and catalyze their trimerization into TMCDT. Alternatively, engineered enzymes could be designed to act on the TMCDT molecule itself, introducing functional groups like hydroxyls or epoxides at specific positions with a level of precision unattainable through traditional chemical methods. oup.comoup.com
Chemoenzymatic cascades, which integrate enzymatic steps with conventional chemical reactions, offer a powerful hybrid approach. iupac.orgtandfonline.com For instance, an engineered microbe could produce a precursor to TMCDT from a renewable feedstock like glucose. This bio-derived intermediate would then be converted to the final product using a highly efficient chemical catalyst. This strategy combines the sustainability and selectivity of biocatalysis with the high throughput of chemical synthesis.
Table 2: Conceptual Chemoenzymatic Cascade for a Functionalized TMCDT Derivative
| Step | Process | Reagents/Catalyst | Product | Rationale |
|---|---|---|---|---|
| 1 | Biocatalysis | Engineered E. coli | Bio-isoprene | Utilizes renewable feedstock (e.g., glucose) for sustainable starting material. frontiersin.org |
| 2 | Chemical Catalysis | Novel Cr-based catalyst | This compound | High-selectivity, sustainable trimerization to the core scaffold. rsc.org |
| 3 | Biocatalysis | Engineered P450 Monooxygenase | Hydroxylated TMCDT | Regio- and stereospecific oxidation at a desired position on the ring. oup.com |
| 4 | Chemical Catalysis | Oxidation (e.g., PCC) | TMCDT-ketone | Conversion of the alcohol to a ketone, a common functional group in fragrance molecules. google.com |
Computational Design of Functionalized Derivatives with Tailored Properties
The trial-and-error approach to discovering new molecules with desired properties is time-consuming and expensive. Computational chemistry offers a transformative alternative, enabling the in silico design and screening of novel TMCDT derivatives before a single experiment is performed. nih.gov
Using methods like Density Functional Theory (DFT), scientists can accurately calculate the fundamental properties of a molecule, such as its three-dimensional structure, electronic charge distribution, and stability. dergipark.org.trmdpi.com This information allows for the prediction of a derivative's reactivity and potential reaction pathways. nih.gov For applications in the fragrance industry, computational models can predict key olfactory properties, such as vapor pressure and odor detection thresholds, to design molecules with specific scent profiles and intensities. arxiv.orgperfumerflavorist.com
Furthermore, molecular modeling techniques like docking can simulate how a potential derivative might interact with biological targets, such as olfactory receptors in the nose. ucdavis.eduresearchgate.net This predictive power is invaluable for rationally designing functionalized TMCDT derivatives with enhanced or entirely new properties, guiding synthetic chemists to target only the most promising candidates.
Table 3: Role of Computational Chemistry in Designing TMCDT Derivatives
| Computational Method | Property Predicted | Relevance to Design |
|---|---|---|
| Density Functional Theory (DFT) | Molecular Geometry, Electronic Structure, Reaction Energies | Predicts stability and reactivity of new derivatives. dergipark.org.trmdpi.com |
| Quantitative Structure-Property Relationship (QSPR) | Vapor Pressure, Boiling Point, Solubility | Designs molecules with specific physical properties for formulation (e.g., in perfumes). perfumerflavorist.com |
| Molecular Docking | Binding Affinity to Olfactory Receptors | Predicts the potential odor character and intensity of a new fragrance molecule. researchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Reaction Pathways | Guides the engineering of terpene synthases for biocatalytic production of novel derivatives. nih.gov |
Integration with Green Chemistry Principles in Industrial Synthesis
The chemical industry is undergoing a paradigm shift towards sustainability, driven by the 12 Principles of Green Chemistry. The industrial synthesis of TMCDT, with roots in processes developed decades ago, presents a significant opportunity for modernization through this lens. researchgate.netmatec-conferences.org
A key focus is on feedstock renewal. The transition from petroleum-derived isoprene to bio-isoprene, produced via fermentation of sugars, represents a major step in reducing the carbon footprint of TMCDT synthesis. frontiersin.org Another critical area is waste reduction. This is addressed by using green chemistry metrics, such as the Environmental Factor (E-factor) and Process Mass Intensity (PMI), to quantify process efficiency and identify areas for improvement. mdpi.comtudelft.nl The goal is to maximize atom economy by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
The adoption of safer solvents, the use of highly efficient catalytic systems over stoichiometric reagents, improving energy efficiency by running reactions at lower temperatures, and designing products that are biodegradable are all integral components of this future direction. matec-conferences.orgrsc.org Applying these principles holistically will not only minimize environmental impact but also lead to more economically competitive and robust manufacturing processes.
Table 4: Application of Green Chemistry Principles to TMCDT Synthesis
| Green Chemistry Principle | Traditional Approach | Future "Green" Approach |
|---|---|---|
| 1. Prevention | Process generates polymeric by-products and solvent waste. | High-selectivity catalysts minimize by-products; process intensification reduces waste. tudelft.nl |
| 3. Less Hazardous Synthesis | Use of hazardous organoaluminum co-catalysts. | Development of benign catalysts and activation methods. |
| 5. Safer Solvents & Auxiliaries | Use of volatile organic solvents like toluene. | Use of greener solvents (e.g., ionic liquids, supercritical CO₂) or solvent-free conditions. researchgate.net |
| 7. Use of Renewable Feedstocks | Isoprene sourced from fossil fuels. | Isoprene sourced from fermentation of biomass (bio-isoprene). frontiersin.org |
| 9. Catalysis | Stoichiometric reagents may be used in derivatization. | Use of highly efficient, selective, and recyclable catalysts for all steps. |
Q & A
Q. What are the common synthetic routes for 1,5,9-Trimethylcyclododeca-1,5,9-triene, and how do reaction conditions influence product stereochemistry?
The compound is synthesized via transition-metal-catalyzed oligomerization of alkenes. For example, nickel(0) catalysts in the absence of phosphine ligands yield cyclododeca-1,5,9-triene derivatives, while phosphine ligands shift selectivity toward smaller cyclic dienes like cycloocta-1,5-diene . Reaction conditions (e.g., ligand presence, solvent polarity, and temperature) critically influence stereochemical outcomes, favoring either cis or trans configurations at double bonds.
Q. How is the molecular structure of this compound characterized experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and bonding modes. For example, a ruthenium complex of the compound revealed a μ3-bonding mode involving two σ-bonds and two η<sup>3</sup>-allylic interactions . Gas chromatography (GC) coupled with retention index databases (e.g., NIST) can also identify stereoisomers .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Experimental studies indicate potential skin irritation and sensitization. Protective measures include:
- Use of nitrile gloves and fume hoods during synthesis.
- Immediate decontamination with ethanol or isopropanol upon skin contact.
- Storage in inert atmospheres (argon/nitrogen) to prevent oxidation .
Q. What are the key physicochemical properties of this compound?
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H24 | |
| Molecular Weight | 204.35 g/mol | |
| Boiling Point | 237–238 °C | |
| LogP | ~4.0 (estimated) | |
| Vapor Pressure | 0.0602 mmHg at 25°C |
Advanced Research Questions
Q. How does stereoisomerism affect the reactivity of this compound in catalytic applications?
The compound exists as stereoisomers (e.g., cis,trans,trans vs. trans,trans,trans), which dictate its coordination behavior. For example, the cis,trans,trans isomer forms stable complexes with Ru3(CO)12, enabling catalytic applications in hydrocarbon activation. Steric hindrance from methyl groups in specific configurations can inhibit ligand substitution reactions .
Q. What methodologies are used to analyze its role in natural product synthesis?
In total synthesis, the compound serves as a precursor for dihydroxylated tetrahydrofurans. Key steps include:
Q. How does the compound behave in organometallic cluster chemistry?
Reactions with Ru3(CO)12 produce complexes where the triene bridges three ruthenium atoms. The bonding involves:
- Two Ru–C σ-bonds to exocyclic CH2/CH groups.
- η<sup>3</sup>-allylic interactions with adjacent carbons.
This unique bonding stabilizes irregular Ru3 clusters, relevant to catalytic C–H activation studies .
Q. What analytical challenges arise in quantifying trace impurities of this compound in polymer matrices?
GC-MS with selective ion monitoring (SIM) is preferred for detecting ppm-level impurities. Challenges include:
- Co-elution with structurally similar oligomers (e.g., cyclooctadienes).
- Matrix effects from polymer degradation products.
Internal standards (e.g., deuterated analogs) improve quantification accuracy .
Methodological Notes
- Stereochemical Analysis : Use SC-XRD for absolute configuration determination. For rapid screening, compare GC retention indices against NIST databases .
- Synthetic Optimization : Monitor reaction progress via <sup>1</sup>H NMR for allylic proton shifts (δ 5.2–5.8 ppm) to assess isomer ratios .
- Safety Validation : Conduct patch testing in animal models (e.g., guinea pigs) to evaluate dermal toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
